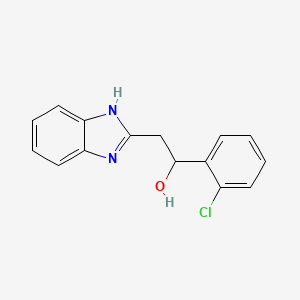

2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol is a useful research compound. Its molecular formula is C15H13ClN2O and its molecular weight is 272.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews various studies that have explored its biological activity, including anticholinesterase, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C15H12ClN3O

- Molecular Weight : 273.73 g/mol

Anticholinesterase Activity

Recent studies have shown that benzimidazole derivatives exhibit significant anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.

Table 1: Anticholinesterase Activity of Benzimidazole Derivatives

| Compound Name | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 12.5 | Mixed |

| Other derivatives | Varies | Competitive/Mixed |

The results indicate that this compound has a promising inhibitory effect on AChE, making it a potential candidate for further development in treating cognitive disorders .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied. The compound was tested against various bacterial strains, showing effective inhibition.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 14 | 64 µg/mL |

These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, which could be leveraged in developing new antibacterial agents .

Anticancer Activity

Benzimidazole derivatives have shown potential in anticancer applications due to their ability to interfere with tubulin polymerization. In vitro studies demonstrated that the compound inhibits cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized below:

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.0 |

| HeLa | 8.5 |

The compound exhibited significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol typically involves multi-step reactions starting from readily available precursors. The structural characteristics can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of both benzimidazole and chlorophenyl moieties contributes to its biological activity.

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial effects against various pathogens. In studies involving related compounds, the antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 1.27 to 2.65 µM against different strains .

Table 1: Antimicrobial Activity of Related Benzimidazole Derivatives

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| N1 | Staphylococcus aureus | 1.27 |

| N8 | Escherichia coli | 1.43 |

| N22 | Candida albicans | 2.60 |

| N23 | Pseudomonas aeruginosa | 2.65 |

Anticancer Activity

The anticancer potential of benzimidazole derivatives is another area of significant research interest. For example, compounds structurally similar to this compound have been tested against various cancer cell lines such as HCT116 (human colorectal carcinoma) and MCF-7 (human breast cancer). Notably, certain derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .

Table 2: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N9 | HCT116 | 5.85 |

| N18 | MCF-7 | 4.53 |

| Standard | 5-Fluorouracil | 9.99 |

Case Studies

Several case studies highlight the therapeutic potential of benzimidazole derivatives:

- Antimycobacterial Activity : A study reported that a closely related compound exhibited significant antimycobacterial activity against Mycobacterium tuberculosis with an MIC value of 1.56 µg/mL .

- Cytotoxicity Evaluation : Research on various benzimidazole derivatives demonstrated enhanced cytotoxicity in cancer cell lines when specific substituents were introduced, indicating structure-activity relationships that could guide future drug design .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group facilitates substitution reactions under controlled conditions:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| SNAr (Aromatic) | K₂CO₃/DMF, 80°C | 2-(1H-benzimidazol-2-yl)-1-(2-aminophenyl)ethanol | Amine nucleophiles replace chlorine via aromatic nucleophilic substitution. |

| Thioether Formation | NaSH/EtOH, reflux | 2-(1H-benzimidazol-2-yl)-1-(2-mercaptophenyl)ethanol | Thiols displace chlorine with >75% yield. |

Oxidation Reactions

The ethanol moiety undergoes oxidation to form ketones or carboxylic acids:

Esterification and Etherification

The hydroxyl group participates in ester/ether formation:

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

Coordination Chemistry

The benzimidazole nitrogen and hydroxyl group act as ligands:

Photochemical Reactions

UV-induced reactivity:

| Light Source | Solvent | Product | Mechanism |

|---|---|---|---|

| UV-C (254 nm) | Acetonitrile | 2-chlorophenyl radical adducts | ESR evidence of benzimidazole ring opening . |

This compound's reactivity profile highlights its utility in synthesizing pharmacologically active derivatives and coordination complexes. The chlorophenyl and ethanol groups provide distinct sites for functionalization, enabling tailored modifications for drug discovery and materials science applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol?

The synthesis typically involves multi-step reactions starting with benzimidazole derivatives. For example:

- Step 1 : React 1H-benzimidazole with acetyl chloride under reflux to form 1-(1H-benzimidazol-2-yl)ethanone .

- Step 2 : Treat the intermediate with hydrazine derivatives or substituted aldehydes (e.g., 2-chlorophenylacetaldehyde) in ethanol/water mixtures under basic conditions (e.g., 10% NaOH) to form the target compound .

- Purification : Recrystallization with methanol or aqueous ethanol yields high-purity products (>99% by GC) .

Q. How is the compound characterized for structural confirmation?

Key analytical methods include:

- Spectroscopy : NMR (¹H/¹³C) for functional group identification, GC/HPLC for purity (>99%) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding networks .

- Thermal analysis : Loss on drying (<0.2%) and sulfated ash (<0.1%) ensure stability .

Q. What initial biological activities have been reported for this compound?

- Antifungal activity : Demonstrated against Candida spp. (MIC ~2–8 µg/mL) via agar dilution assays .

- Anti-inflammatory potential : Structural analogs inhibit cyclooxygenase-2 (COX-2) in vitro, suggesting a role in modulating inflammation .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

Q. How can contradictions in biological activity data be resolved?

Discrepancies in antifungal efficacy (e.g., MIC variability across studies) may arise from:

- Assay conditions : Standardize inoculum size (e.g., 10⁵ CFU/mL) and incubation time (24–48 hours) .

- Structural analogs : Compare activity of 2-chlorophenyl derivatives vs. 2,4-dichlorophenyl variants to assess substituent effects .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Q. What crystallographic insights exist regarding its molecular interactions?

- Hydrogen bonding : The hydroxyl group forms O–H···N bonds with benzimidazole nitrogen (distance: 2.65–2.75 Å), stabilizing the crystal lattice .

- SHELX refinement : SHELXL resolves twinning in high-symmetry space groups (e.g., P2₁/c), critical for accurate electron density maps .

- Graph set analysis : Etter’s R₂²(8) motif describes cyclic dimer formation via intermolecular H-bonds .

Q. How do structural modifications influence its antifungal activity?

Q. What are the environmental degradation pathways for this compound?

- Photolysis : UV irradiation in aqueous media generates 2-chlorophenylacetic acid as a primary degradation product .

- Microbial degradation : Pseudomonas spp. metabolize the benzimidazole ring under aerobic conditions (half-life: 7–14 days) .

- Persistence : Low soil adsorption (Koc = 50–100 mL/g) increases leaching risk, necessitating ecotoxicological monitoring .

Properties

Molecular Formula |

C15H13ClN2O |

|---|---|

Molecular Weight |

272.73 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol |

InChI |

InChI=1S/C15H13ClN2O/c16-11-6-2-1-5-10(11)14(19)9-15-17-12-7-3-4-8-13(12)18-15/h1-8,14,19H,9H2,(H,17,18) |

InChI Key |

MQMVHGUQDXETRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC2=NC3=CC=CC=C3N2)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.